2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide
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Overview
Description
2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide is a chemical compound with a complex structure that includes an amino group, a dimethyl group, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide typically involves the reaction of 2-aminoethanesulfonamide with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide
- 2-Amino-N,N-dimethyl-2-(pyridin-3-YL)ethane-1-sulfonamide
- 2-Amino-N,N-dimethyl-2-(pyridin-5-YL)ethane-1-sulfonamide
Uniqueness
2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional difference can result in varying biological activities and applications .
Properties
Molecular Formula |
C9H15N3O2S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-amino-N,N-dimethyl-2-pyridin-4-ylethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2)15(13,14)7-9(10)8-3-5-11-6-4-8/h3-6,9H,7,10H2,1-2H3 |
InChI Key |
BCHISJWNHSEKLC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CC(C1=CC=NC=C1)N |
Origin of Product |
United States |
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